Benzo[a]phenazine

Lipophilicity Drug design Formulation science

Benzo[a]phenazine (CAS 225-61-6, molecular formula C₁₆H₁₀N₂, MW 230.26 g/mol) is a tetracyclic heteroaromatic compound belonging to the phenazine family, formed by the linear fusion of a benzene ring to the [a]-face of the phenazine core. This benzannulation extends π-conjugation relative to the parent phenazine scaffold, yielding altered electronic, photophysical, and molecular recognition properties.

Molecular Formula C16H10N2
Molecular Weight 230.26 g/mol
CAS No. 225-61-6
Cat. No. B1654389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[a]phenazine
CAS225-61-6
Molecular FormulaC16H10N2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4N=C32
InChIInChI=1S/C16H10N2/c1-2-6-12-11(5-1)9-10-15-16(12)18-14-8-4-3-7-13(14)17-15/h1-10H
InChIKeySEXRCKWGFSXUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[a]phenazine (CAS 225-61-6) Procurement Guide: Properties, Differentiation, and Evidence for Scientific Selection


Benzo[a]phenazine (CAS 225-61-6, molecular formula C₁₆H₁₀N₂, MW 230.26 g/mol) is a tetracyclic heteroaromatic compound belonging to the phenazine family, formed by the linear fusion of a benzene ring to the [a]-face of the phenazine core . This benzannulation extends π-conjugation relative to the parent phenazine scaffold, yielding altered electronic, photophysical, and molecular recognition properties. Benzo[a]phenazine and its derivatives have been investigated across medicinal chemistry (DNA intercalation, topoisomerase inhibition, antimycobacterial activity), materials science (redox flow battery anolytes, organic electronics), and photophysics (acid-base responsive fluorophores) [1]. The compound is characterized by a calculated LogP of 3.94, topological polar surface area of 25.78 Ų, melting point of 142.5 °C, and boiling point of 456.6 °C at 760 mmHg .

Benzo[a]phenazine (CAS 225-61-6): Why Phenazine-Class Compounds Cannot Be Interchanged Without Quantitative Evidence


Within the phenazine family, small structural perturbations—benzannulation position, substituent identity, and ring fusion pattern—produce disproportionately large changes in key performance parameters. The linear [a]-face benzannulation of benzo[a]phenazine (LogP 3.94) increases hydrophobicity by approximately 12.6-fold relative to unsubstituted phenazine (LogP 2.84), altering membrane permeability and formulation behavior . The extended π-surface enhances DNA intercalation potency and modulates redox potentials; a benzo[a]phenazine-5-ol methanesulfonate derivative (BHPS) achieves 98-fold higher aqueous solubility than its non-sulfonated benzo[a]phenazine-5-ol analog (HBP) [1]. Critically, benzo[a]phenazine derivatives exhibit dual topoisomerase I/II inhibition—a mechanism not shared by simpler phenazine analogs—while certain derivatives demonstrate antimycobacterial activity exceeding that of rifampicin against multidrug-resistant M. tuberculosis strains [2][3]. Procurement decisions that treat all phenazines as functionally interchangeable ignore these quantifiable, application-critical differences.

Benzo[a]phenazine (CAS 225-61-6): Quantitative Head-to-Head Evidence Against Closest Analogs and Alternatives


LogP-Driven Hydrophobicity Differentiation: Benzo[a]phenazine vs. Parent Phenazine

Benzo[a]phenazine exhibits a calculated LogP of 3.94, compared to parent phenazine (CAS 92-82-0) with a LogP of 2.84–3.02 depending on the computational method. This ΔLogP of +0.92–1.10 corresponds to an approximately 8–12.6-fold increase in the octanol-water partition coefficient, indicating substantially greater lipophilicity . This difference directly affects membrane permeability, extraction efficiency, and chromatographic retention behavior. The topological polar surface area (25.78 Ų) remains identical between the two compounds, meaning the LogP difference is the primary differential physicochemical parameter for procurement decisions involving partitioning-dependent applications.

Lipophilicity Drug design Formulation science QSAR

Aqueous Solubility and Redox Kinetics Enhancement: BHPS vs. Benzo[a]phenazine-5-ol (HBP) for Redox Flow Batteries

Direct functionalization of the benzo[a]phenazine scaffold dramatically alters performance in aqueous organic redox flow batteries (AORFBs). The sulfonated derivative BHPS (benzo[a]phenazin-5-ol methanesulfonate, C₁₆H₁₀N₂O₄S) was directly compared to HBP (benzo[a]phenazine-5-ol, C₁₆H₁₀N₂O) in the same study. BHPS achieved 98.07 times higher aqueous solubility (1.47 M vs. ~0.015 M for HBP) and a 1.83 times higher heterogeneous electron transfer rate constant (1.32 × 10⁻³ cm s⁻¹ vs. ~0.72 × 10⁻³ cm s⁻¹ for HBP). The BHPS redox potential was measured at −0.943 V (vs. Ag/Ag⁺), enabling a two-electron reversible redox process [1]. Full-cell cycling of BHPS/Fe(CN)₆ for 100 cycles at 60 mA cm⁻² yielded 99.5% coulombic efficiency and 99.25% discharge capacity retention.

Redox flow battery Aqueous organic redox species Energy storage Anolyte design

DNA Mismatch Recognition Affinity: Benzo[a]phenazine-Quinone Diimine Rh(III) Complex vs. Chrysene-Based Analog

The rhodium(III) complex rac-[Rh(bpy)₂(phzi)]³⁺ (where phzi = benzo[a]phenazine-5,6-quinone diimine) was directly compared to the parent chrysene-based complex [Rh(bpy)₂(chrysi)]³⁺ for DNA base-pair mismatch recognition. Unlike the chrysi complex, the phzi (benzo[a]phenazine-derived) analogue binds and cleaves mismatched DNA with high affinity and efficiency. The specific binding constants of the phzi-Rh complex for CA, CC, and CT mismatches within a 31-mer oligonucleotide duplex were determined as 0.3 × 10⁷ M⁻¹, 1 × 10⁷ M⁻¹, and 6 × 10⁷ M⁻¹, respectively [1]. Site-specific photocleavage was evident at nanomolar concentrations. Crucially, the mismatch specificity (ratio of binding affinities for mispaired vs. well-paired sites) was maintained despite the overall affinity increase, which was attributed to enhanced stacking stabilization by the expanded benzo[a]phenazine aromatic surface.

DNA mismatch recognition Rhodium intercalator Photocleavage Chemotherapeutic design

Dual Topoisomerase I/II Inhibition: Benzo[a]phenazine Carboxamides vs. Single-Target Clinical Agents

Benzo[a]phenazine-11-carboxamide derivatives, exemplified by XR11576 (4-methoxy-benzo[a]phenazine-11-carboxylic acid (2-(dimethylamino)-1-(R)-methyl-ethyl)-amide), exhibit dual inhibition of both topoisomerase I and topoisomerase II [1]. This is mechanistically distinct from the majority of clinical topoisomerase-targeted agents, which inhibit only one enzyme class (e.g., camptothecins target Topo I; etoposide targets Topo II). Benzo[a]phenazine derivatives with alkylamino side chains at C-5 demonstrated antiproliferative IC₅₀ values in the range of 1–10 μM across four human cancer cell lines (HeLa, A549, MCF-7, HL-60) [2]. XR11576 showed in vivo antitumor activity after intravenous administration in murine models and was selected as a development candidate. The dual inhibition mechanism is significant because it targets two key DNA topology-regulating enzymes active at different cell cycle points, potentially reducing the emergence of resistance.

Topoisomerase inhibition Cancer chemotherapy Dual inhibitor Multidrug resistance

Antimycobacterial Activity vs. Rifampicin: Benzo[a]phenazine Derivatives Against Multidrug-Resistant M. tuberculosis

In a systematic evaluation of seven benzo[a]phenazine derivatives against eleven M. tuberculosis strains (ten resistant, one susceptible H37Rv), compound 10 was the only derivative active against all strains evaluated, with minimum inhibitory concentration (MIC) values ranging from 18.3 to 146.5 µM [1]. Critically, for several resistant strains, compound 10 demonstrated antimicrobial activity higher than rifampicin, the first-line clinical anti-TB drug. Compound 10 was also active against multidrug-resistant (MDR) strains, indicating an absence of cross-resistance with existing anti-TB drugs. The mechanism of action was linked to oxidative stress. Separately, a macrolactone derived from benzo[a]phenazine (compound 4) showed an MIC of 0.62 µg/mL against M. tuberculosis H37Rv [2]. These data position specific benzo[a]phenazine derivatives as scaffolds capable of circumventing resistance mechanisms that compromise rifampicin efficacy.

Tuberculosis Multidrug resistance Antimycobacterial Phenazine antibiotics

Proton-Gated Fluorescence Quenching: Benzo[a]phenazine Excited-State Acid-Base Photophysics

Benzo[a]phenazine (Bf) exhibits unique excited-state proton-transfer photophysics that distinguishes it from simpler phenazine analogs. In the singly protonated form (BfH⁺), fluorescence is strongly quenched by protons with a bimolecular rate constant kq = 3 × 10⁹ M⁻¹s⁻¹—a diffusion-controlled quenching rate [1]. The radiative rate constant of the fluorescent state anomalously increases with decreasing temperature, a behavior opposite to most fluorophores. The pK values in the T₁ and S₁ excited states increase by several units relative to the ground-state values, indicating that benzo[a]phenazine becomes significantly more basic upon photoexcitation. The doubly protonated form (BfH₂²⁺) is essentially non-fluorescent. This proton-dependent switching between fluorescent and non-fluorescent states, combined with the exceptionally high quenching rate constant, provides a quantifiable photophysical differentiation from parent phenazine, which lacks this pronounced excited-state basicity shift.

Photophysics Fluorescence quenching Acid-base equilibria Proton sensor

Benzo[a]phenazine (CAS 225-61-6): Evidence-Backed Application Scenarios for Scientific Procurement


Aqueous Organic Redox Flow Battery (AORFB) Anolyte Development Using Sulfonated Benzo[a]phenazine Derivatives

The benzo[a]phenazine core, when functionalized with sulfonic acid and hydroxyl groups (as in BHPS), enables a highly reversible two-electron redox reaction at −0.943 V in aqueous media. BHPS achieves 98.07× higher aqueous solubility (1.47 M) than its non-sulfonated analog HBP and delivers 99.5% coulombic efficiency with 99.25% discharge capacity retention over 100 cycles [1]. This quantifiable performance profile, directly benchmarked against the non-sulfonated benzo[a]phenazine derivative in the same study, makes sulfonated benzo[a]phenazine derivatives the preferred anolyte scaffold for AORFB systems requiring high-concentration, long-cycling organic redox species. Procurement should specify sulfonated benzo[a]phenazine derivatives rather than unsubstituted benzo[a]phenazine or simpler phenazine anolytes.

High-Affinity DNA Mismatch Recognition Probes for Diagnostic and Chemotherapeutic Applications

The benzo[a]phenazine-5,6-quinone diimine (phzi) ligand, when complexed with rhodium(III), provides binding constants of 0.3–6.0 × 10⁷ M⁻¹ for specific DNA base-pair mismatches (CA, CC, CT) and enables site-specific photocleavage at nanomolar concentrations [2]. Direct comparison to the chrysene-based chrysi complex demonstrates that the benzo[a]phenazine-derived phzi complex binds and cleaves with higher affinity and efficiency while maintaining mismatch specificity. This evidence supports procurement of benzo[a]phenazine-based metal complexes for applications in mismatch repair deficiency diagnostics, mutation detection, and mismatch-targeted chemotherapeutic strategies.

Dual Topoisomerase I/II Inhibitor Screening Libraries for Anticancer Drug Discovery

Benzo[a]phenazine-11-carboxamide derivatives, particularly XR11576, are among the few chemotypes that exhibit dual inhibition of topoisomerase I and II with demonstrated in vivo antitumor activity [3]. With antiproliferative IC₅₀ values in the 1–10 μM range across HeLa, A549, MCF-7, and HL-60 cancer cell lines and the ability to circumvent P-glycoprotein-mediated multidrug resistance [4], benzo[a]phenazine carboxamides provide a procurement-justified addition to any anticancer screening library targeting resistant tumor phenotypes. Single-target phenazines or acridine-based intercalators lacking this dual mechanism should not be substituted.

Anti-Tuberculosis Drug Discovery Targeting Multidrug-Resistant M. tuberculosis

Specific benzo[a]phenazine derivatives (exemplified by compound 10) demonstrate antimicrobial activity exceeding that of rifampicin against resistant M. tuberculosis strains, with no cross-resistance to existing anti-TB drugs and MIC values of 18.3–146.5 µM across 11 strains [5]. A structurally distinct benzo[a]phenazine-derived macrolactone achieves an MIC of 0.62 µg/mL against H37Rv [6]. For TB drug discovery programs specifically focused on resistant and MDR strains, benzo[a]phenazine-based screening compounds are evidence-supported procurement priorities over generic phenazine or quinoxaline scaffolds that lack demonstrated activity against rifampicin-resistant isolates.

Quote Request

Request a Quote for Benzo[a]phenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.